molecular formula C8H7BClF3O3 B6301403 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 2121515-22-6

3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B6301403
CAS No.: 2121515-22-6
M. Wt: 254.40 g/mol
InChI Key: BZUYXQMVHKXXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H7BClF3O3 and its molecular weight is 254.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.0128864 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid moiety of the compound is transferred from boron to palladium, a key step in the Suzuki-Miyaura cross-coupling reaction . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

These properties can impact the bioavailability of the compound, making it a suitable reagent for Suzuki-Miyaura cross-coupling reactions .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its tolerance to various functional groups and its operation under mild conditions . The stability of the compound can be affected by exposure to air and moisture . Therefore, it is typically stored in a well-ventilated place .

Properties

IUPAC Name

[3-chloro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClF3O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUYXQMVHKXXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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